molecular formula C25H25N5O4S2 B15106241 N,N-dimethyl-3-(4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide

N,N-dimethyl-3-(4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide

Cat. No.: B15106241
M. Wt: 523.6 g/mol
InChI Key: WDVXATXUCPBGMK-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N,N-dimethyl-3-(4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a pyrazole core linked to a thiazolidinone moiety via a Z-configured methylene bridge. Key structural attributes include:

  • Pyrazole ring: Substituted at position 1 with a phenyl group and at position 3 with a benzenesulfonamide moiety.
  • Thiazolidinone moiety: Positioned at the 4th position of the pyrazole, with a morpholin-4-yl substituent at the 2nd position of the thiazolidinone.

Properties

Molecular Formula

C25H25N5O4S2

Molecular Weight

523.6 g/mol

IUPAC Name

N,N-dimethyl-3-[4-[(Z)-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)methyl]-1-phenylpyrazol-3-yl]benzenesulfonamide

InChI

InChI=1S/C25H25N5O4S2/c1-28(2)36(32,33)21-10-6-7-18(15-21)23-19(17-30(27-23)20-8-4-3-5-9-20)16-22-24(31)26-25(35-22)29-11-13-34-14-12-29/h3-10,15-17H,11-14H2,1-2H3/b22-16-

InChI Key

WDVXATXUCPBGMK-JWGURIENSA-N

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide typically involves multi-step organic synthesisThe final step involves the sulfonation of the benzene ring to introduce the benzenesulfonamide group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N,N-dimethyl-3-(4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Thiazolidinone Moiety

Compound 1 : 4-{4-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide (CAS 623933-06-2)
  • Key difference : Replaces the morpholin-4-yl group with a sec-butyl substituent.
  • Molecular weight increases slightly (526.7 g/mol vs. target compound’s ~520–530 g/mol range) .
Compound 2 : N-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide
  • Key difference : Substitutes the sulfonamide group with a 4-methylbenzamide and replaces morpholine with a bromophenyl group.
  • The benzamide group may reduce solubility compared to sulfonamides .

Pyrazole-Based Sulfonamide Inhibitors

Compound 3 : 4-{3-amino-4-[(4-methylphenyl)-hydrazono]-5-imino-4,5-dihydropyrazol-1-yl}-benzenesulfonamide
  • Activity : Reported as a potent lipoxygenase (LOX) inhibitor (IC₅₀ = 1.92 ± 0.01 μM) .
  • Structural contrast: Lacks the thiazolidinone-morpholine system but retains the pyrazole-sulfonamide scaffold. The hydrazono and imino groups may enhance hydrogen-bonding interactions with LOX.
Compound 4 : 4-{4-[(2Z)-3-(4-fluoroanilino)-1-hydroxybut-2-en-1-ylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide
  • Key feature: Incorporates a fluorinated anilino group and a hydroxybutenylidene chain.
  • Impact : The fluorine atom improves metabolic stability, while the extended conjugated system may influence π-π stacking in target binding .

Triazole and Thiazole Derivatives

Compound 5 : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
  • Synthesis : Derived from hydrazinecarbothioamides via cyclization, confirmed by IR and NMR .
  • Comparison: Replaces pyrazole with a triazole core.

Data Table: Structural and Functional Comparison

Compound ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity/Property Reference
Target Compound Pyrazole-thiazolidinone Morpholin-4-yl, N,N-dimethyl sulfonamide ~526 N/A (structural focus)
Compound 1 Pyrazole-thiazolidinone sec-butyl, N,N-dimethyl sulfonamide 526.7 N/A
Compound 3 Pyrazole Hydrazono-imino, sulfonamide ~350 LOX inhibition (IC₅₀ = 1.92 μM)
Compound 5 Triazole 2,4-Difluorophenyl, thione ~450 Metal chelation potential

Key Findings and Implications

Morpholine vs. Alkyl/Aryl Substituents : The morpholin-4-yl group in the target compound offers a balance of hydrophilicity and hydrogen-bonding capacity, contrasting with the lipophilic sec-butyl (Compound 1) or electrophilic bromophenyl (Compound 2) groups.

Sulfonamide Advantages : The N,N-dimethyl sulfonamide in the target compound likely improves solubility and bioavailability compared to benzamide or thione derivatives .

Activity Trends : Pyrazole-sulfonamide hybrids (e.g., Compound 3) demonstrate potent enzyme inhibition, suggesting the target compound merits evaluation against kinase or LOX targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.